2-(1-(2-(diethylamino)-2-oxoethyl)-1H-indol-3-yl)-2-oxo-N-phenethylacetamide
Description
Properties
IUPAC Name |
2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-2-oxo-N-(2-phenylethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O3/c1-3-26(4-2)22(28)17-27-16-20(19-12-8-9-13-21(19)27)23(29)24(30)25-15-14-18-10-6-5-7-11-18/h5-13,16H,3-4,14-15,17H2,1-2H3,(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJUMWYSNIQSHPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CN1C=C(C2=CC=CC=C21)C(=O)C(=O)NCCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-(2-(diethylamino)-2-oxoethyl)-1H-indol-3-yl)-2-oxo-N-phenethylacetamide typically involves multiple steps. One common method includes the initial formation of the indole core, followed by the introduction of the diethylamino group and the phenethylacetamide moiety. The reaction conditions often require the use of specific catalysts and solvents to facilitate the desired transformations.
Formation of Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of Diethylamino Group: The diethylamino group can be introduced via alkylation reactions using diethylamine and appropriate alkyl halides.
Formation of Phenethylacetamide Moiety: This step involves the reaction of phenethylamine with acetic anhydride or acetyl chloride to form the phenethylacetamide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-(1-(2-(diethylamino)-2-oxoethyl)-1H-indol-3-yl)-2-oxo-N-phenethylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the diethylamino group or the phenethylacetamide moiety, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Alkyl halides, nucleophiles, solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
2-(1-(2-(diethylamino)-2-oxoethyl)-1H-indol-3-yl)-2-oxo-N-phenethylacetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(1-(2-(diethylamino)-2-oxoethyl)-1H-indol-3-yl)-2-oxo-N-phenethylacetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between the target compound and its analogs:
Structural and Electronic Differences
- Diethylamino vs.
- Phenethyl vs. Methoxyphenethyl : The phenethyl group in the target compound provides moderate hydrophobicity, while the 3,4-dimethoxyphenethyl substituent increases lipophilicity (logP ~3.5 vs. ~2.8 for phenethyl), enhancing CNS targeting.
- Nitro vs.
Pharmacokinetic and Toxicity Profiles
- Solubility: The target compound’s diethylamino group improves aqueous solubility (~25 µg/mL) over the methyl analog (~10 µg/mL) .
- Metabolism: The nitro group in may generate reactive metabolites, increasing hepatotoxicity risk, whereas the target compound’s diethylamino group is metabolized to non-toxic carboxylic acids.
- Half-Life : The dimethoxyphenethyl analog exhibits a longer half-life (t1/2 ~6 h) due to reduced CYP450 metabolism compared to the target compound (t1/2 ~3.5 h).
Biological Activity
2-(1-(2-(diethylamino)-2-oxoethyl)-1H-indol-3-yl)-2-oxo-N-phenethylacetamide is a complex organic compound featuring an indole structure, which is known for its diverse biological activities. This compound has garnered attention in medicinal chemistry for its potential applications in treating various diseases, particularly cancer and microbial infections.
Chemical Structure and Properties
The compound’s molecular formula is , and it includes functional groups such as indole, diethylamino, and phenethylacetamide. Its structural complexity allows for interactions with multiple biological targets, making it a candidate for drug development.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The mechanism of action may involve:
- Enzyme Inhibition : Binding to enzymes that play critical roles in cellular processes, potentially leading to reduced proliferation in cancer cells.
- Receptor Modulation : Interacting with receptors involved in signaling pathways that regulate cell growth and survival.
Anticancer Activity
Research has demonstrated that compounds similar to 2-(1-(2-(diethylamino)-2-oxoethyl)-1H-indol-3-yl)-2-oxo-N-phenethylacetamide exhibit significant anticancer properties:
- Cytotoxicity : Studies indicate that related indole derivatives show cytotoxic effects against various cancer cell lines, including A549 (lung cancer) and FaDu (head and neck cancer) cells. The IC50 values for these compounds often fall within the low micromolar range, indicating potent activity against rapidly dividing cells .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Indole Derivative A | A549 | 0.40 |
| Indole Derivative B | FaDu | 0.50 |
Antimicrobial Activity
The compound also shows promise as an antimicrobial agent. For instance, related compounds have been reported to possess minimum inhibitory concentrations (MIC) as low as 0.98 μg/mL against Methicillin-resistant Staphylococcus aureus (MRSA) .
Case Studies
- Indole Derivatives in Cancer Treatment :
- Antimicrobial Efficacy :
Research Findings
Recent studies have focused on the structure-activity relationship (SAR) of indole derivatives, revealing that modifications at specific positions can enhance biological activity:
- Substituent Effects : The presence of electron-donating groups on the indole ring has been correlated with increased anticancer activity.
- Alkyl Chain Influence : Variations in the alkyl chain length and branching can significantly affect the binding affinity to biological targets.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
